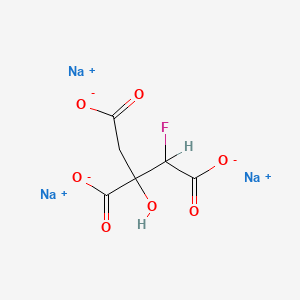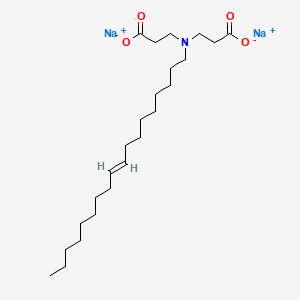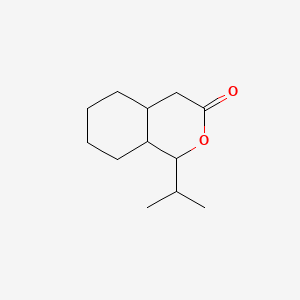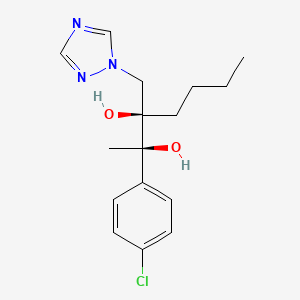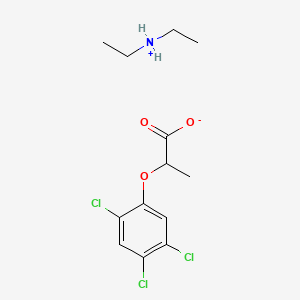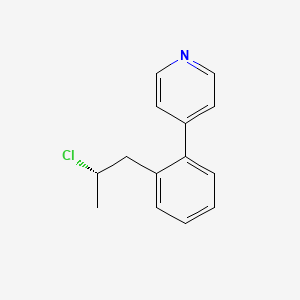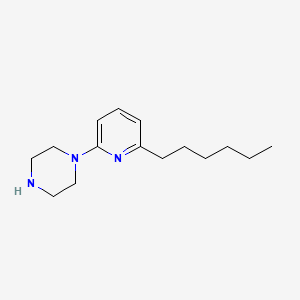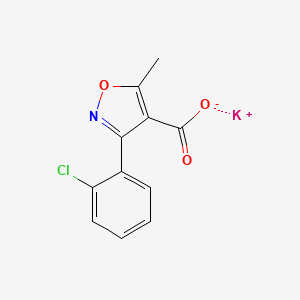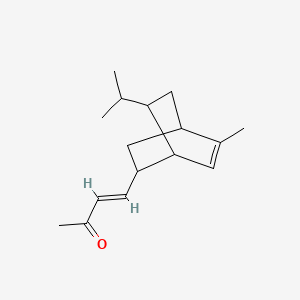
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one is a synthetic organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a fluorine atom at the 5-position, a hydroxypropyl group at the 1-position, and a benzimidazol-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-chloropropanol.
Reduction: The nitro group of 5-fluoro-2-nitroaniline is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The resulting 5-fluoro-2-aminobenzene is then subjected to cyclization with 3-chloropropanol under basic conditions (e.g., sodium hydroxide) to form the benzimidazole ring.
Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated benzimidazole derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: 5-Fluoro-1,3-dihydro-1-(3-oxopropyl)-2H-benzimidazol-2-one.
Reduction: 1-(3-Hydroxypropyl)-1,3-dihydro-2H-benzimidazol-2-one.
Substitution: 5-Amino-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one.
Scientific Research Applications
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxypropyl group may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one: Lacks the hydroxypropyl group, resulting in different chemical properties and biological activities.
1,3-Dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one: Lacks the fluorine atom, leading to reduced binding affinity to certain molecular targets.
5-Chloro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one: Substitution of fluorine with chlorine alters the compound’s reactivity and biological effects.
Uniqueness
5-Fluoro-1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one is unique due to the presence of both the fluorine atom and the hydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
83846-79-1 |
|---|---|
Molecular Formula |
C10H11FN2O2 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
6-fluoro-3-(3-hydroxypropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H11FN2O2/c11-7-2-3-9-8(6-7)12-10(15)13(9)4-1-5-14/h2-3,6,14H,1,4-5H2,(H,12,15) |
InChI Key |
IVGODYPSWUHEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



